4-(4-Fluorophenyl)cyclohexan-1-amine hydrochloride
Overview
Description
Scientific Research Applications
Chemical Reactions and Mechanisms
Studies on cyclohexenyl iodonium salts have revealed insights into nucleophilic substitution reactions, providing a basis for understanding the reactivity of cyclohexyl compounds. The elimination-addition mechanism observed with these compounds highlights the formation of cyclohexyne intermediates, which play a crucial role in subsequent chemical transformations (Fujita et al., 2004). Such mechanisms are essential for the synthesis of new chemical entities and understanding the reactivity of compounds like 4-(4-Fluorophenyl)cyclohexan-1-amine hydrochloride.
Synthesis of Organofluorine Compounds
Research on the benzylic functionalization of phenyl all-cis-tetrafluorocyclohexane has provided methods for accessing new organofluorine building blocks (Bykova et al., 2018). These findings are relevant for the development of pharmaceuticals and agrochemicals, where fluorinated compounds often exhibit enhanced biological activity and stability.
Polyimide Materials
Studies on aromatic diamines with cyclohexane groups have led to the development of organosoluble polyimides. These materials exhibit excellent thermal stability and mechanical properties, making them suitable for high-performance applications in electronics and aerospace (Yang, Su, & Hsiao, 2004). This research underscores the importance of cyclohexane derivatives in the synthesis of advanced polymeric materials.
Ligand Synthesis and Metal Complexation
Unsymmetrically substituted triazacyclohexanes and their chromium complexes have been synthesized, illustrating the potential of cyclohexyl-based ligands in coordination chemistry (Latreche et al., 2010). Such complexes can have applications ranging from catalysis to materials science.
Medicinal Chemistry
In medicinal chemistry, derivatives of cyclohexane, such as the hydroisoindoline-based human neurokinin-1 receptor antagonists, have shown promise in the treatment of nausea and vomiting associated with chemotherapy (Jiang et al., 2009). This highlights the therapeutic potential of cyclohexane derivatives in drug discovery.
Properties
IUPAC Name |
4-(4-fluorophenyl)cyclohexan-1-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN.ClH/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10;/h1-2,5-6,10,12H,3-4,7-8,14H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKYZZQJTUAAFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=C(C=C2)F)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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